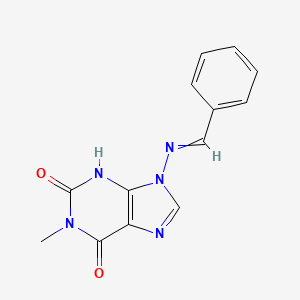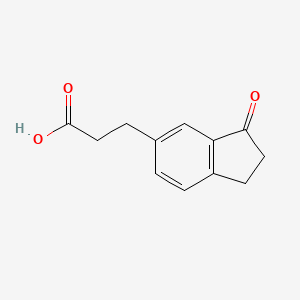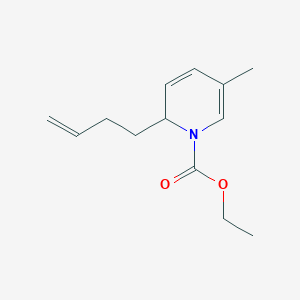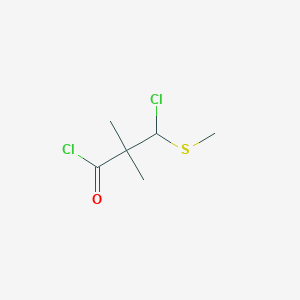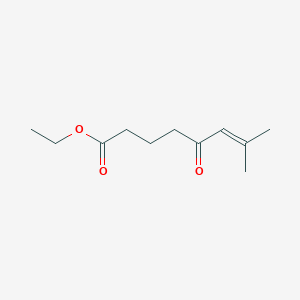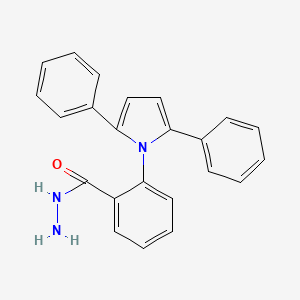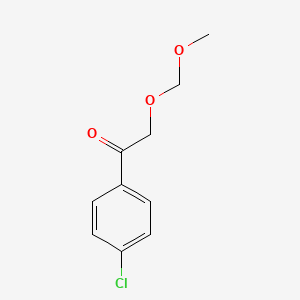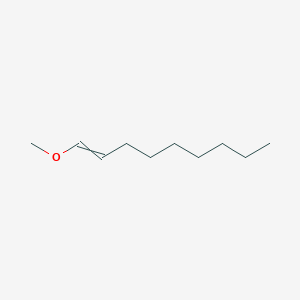
1-Methoxynon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxynon-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group attached to the first carbon of the nonene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-ene can be synthesized through several methods. One common approach involves the reaction of non-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxynon-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Hydrogenation of this compound can yield 1-methoxynonane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Halogenating agents or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: 1-Methoxynonane.
Substitution: Various substituted nonenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-Methoxynon-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-Methoxynon-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its reactions often include the formation of intermediates such as carbocations or radicals, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Methoxynonane: Similar structure but lacks the double bond.
1-Methoxy-2-propanol: Contains a methoxy group but has a different carbon chain length and structure.
Methoxy polyethylene glycol-epoetin beta: A more complex compound with different applications.
Uniqueness: 1-Methoxynon-1-ene is unique due to its specific structure, which combines the reactivity of an alkene with the functional versatility of a methoxy group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
120872-41-5 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-methoxynon-1-ene |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
FKDNSIBFBHNHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
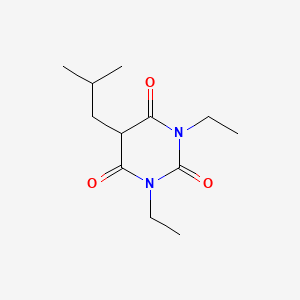
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
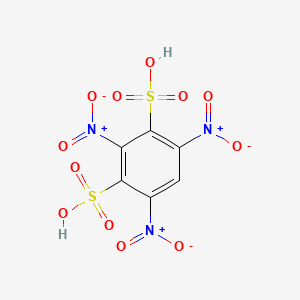
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
